REACTION_CXSMILES
|
[CH:1]1([CH2:4][S:5]([C:8]2[CH2:13][CH2:12][C:11]([CH2:16][CH:17]3[CH2:19][CH2:18]3)([C:14]#[N:15])[CH2:10][CH:9]=2)(=[O:7])=[O:6])[CH2:3][CH2:2]1.O1CCCC1.B>O1CCCC1.CO.ClCCl>[CH:1]1([CH2:4][S:5]([CH:8]2[CH2:13][CH2:12][C:11]([CH2:14][NH2:15])([CH2:16][CH:17]3[CH2:18][CH2:19]3)[CH2:10][CH2:9]2)(=[O:7])=[O:6])[CH2:3][CH2:2]1 |f:1.2,4.5|
|
Name
|
4-cyclopropylmethanesulfonyl-1-cyclopropylmethylcyclohex-3-enecarbonitrile
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)CS(=O)(=O)C1=CCC(CC1)(C#N)CC1CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
62 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1.B
|
Name
|
methanol dichloromethane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
On complete addition the mixture
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched by the slow addition
|
Type
|
TEMPERATURE
|
Details
|
onto cooled (0° C.) methanol (30 ml)
|
Type
|
ADDITION
|
Details
|
On complete addition concentrated hydrochloric acid (3.5 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue azeotroped with toluene
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
WASH
|
Details
|
The product was washed with methanol
|
Type
|
WASH
|
Details
|
then eluted with 2M ammonia in methanol
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CS(=O)(=O)C1CCC(CC1)(CC1CC1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.87 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |